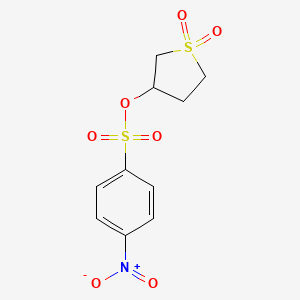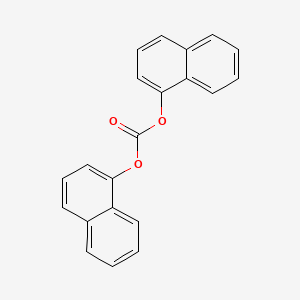![molecular formula C26H17Cl2N3O3 B11978501 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine CAS No. 303060-33-5](/img/structure/B11978501.png)
7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9-ジクロロ-2-(2-ナフチル)-5-(3-ニトロフェニル)-1,10B-ジヒドロピラゾロ[1,5-C][1,3]ベンゾキサジンは、その独特の化学構造と科学研究の様々な分野における潜在的な応用で知られている複雑な有機化合物です。この化合物は、ジクロロ、ナフチル、ニトロフェニル、およびジヒドロピラゾロ[1,5-C][1,3]ベンゾキサジン部分の存在によって特徴付けられ、その独特の化学的性質に貢献しています。
準備方法
合成経路と反応条件
7,9-ジクロロ-2-(2-ナフチル)-5-(3-ニトロフェニル)-1,10B-ジヒドロピラゾロ[1,5-C][1,3]ベンゾキサジンの合成は、通常、複数段階の有機反応を伴います。このプロセスは、中間体の調製から始まり、その後、様々な反応条件にさらされて最終生成物が形成されます。一般的な合成経路には以下が含まれます。
ニトロ化: 芳香環へのニトロ基の導入。
塩素化: 芳香環の特定の位置への塩素原子の付加。
環化: 分子内反応によるジヒドロピラゾロ[1,5-C][1,3]ベンゾキサジン環系の形成。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フロー反応器や自動合成プラットフォームなどの技術を使用して、生産プロセスを合理化することができます。
化学反応の分析
反応の種類
7,9-ジクロロ-2-(2-ナフチル)-5-(3-ニトロフェニル)-1,10B-ジヒドロピラゾロ[1,5-C][1,3]ベンゾキサジンは、次のような様々な化学反応を起こします。
酸化: 官能基のより高い酸化状態への変換。
還元: ニトロ基のアミノ基への還元。
置換: 塩素原子の他の官能基への置換。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および求核剤(例:アミン)が含まれます。温度、溶媒、pHなどの反応条件は、目的の変換を達成するために慎重に制御されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ニトロ基の還元によりアミノ誘導体が生成される可能性があり、置換反応により様々な官能基が分子に導入される可能性があります。
科学的研究の応用
7,9-ジクロロ-2-(2-ナフチル)-5-(3-ニトロフェニル)-1,10B-ジヒドロピラゾロ[1,5-C][1,3]ベンゾキサジンは、次のような科学研究において幅広い応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: 様々な病気の潜在的な治療薬として探求されています。
産業: 高度な材料や化学プロセスの開発に利用されています。
作用機序
7,9-ジクロロ-2-(2-ナフチル)-5-(3-ニトロフェニル)-1,10B-ジヒドロピラゾロ[1,5-C][1,3]ベンゾキサジンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節し、様々な生物学的効果をもたらす可能性があります。その分子標的と経路の詳細な研究は、その作用機序を完全に理解するために不可欠です。
類似の化合物との比較
類似の化合物
- 2,4-ジクロロ-1-ナフチル N-(2-クロロ-4-ニトロフェニル)カルバメート
- 7-ME-9-(2-(2-ナフチル)-2-オキソエトキシ)-2,3-ジヒドロシクロペンタ©クロメン-4(1H)-オン
独自性
類似の化合物と比較して、7,9-ジクロロ-2-(2-ナフチル)-5-(3-ニトロフェニル)-1,10B-ジヒドロピラゾロ[1,5-C][1,3]ベンゾキサジンは、官能基と環系の独自な組み合わせにより際立っています。
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-1-naphthyl N-(2-chloro-4-nitrophenyl)carbamate
- 7-ME-9-(2-(2-naphthyl)-2-oxoethoxy)-2,3-dihydrocyclopenta©chromen-4(1H)-one
Uniqueness
Compared to similar compounds, 7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine stands out due to its unique combination of functional groups and ring systems
特性
CAS番号 |
303060-33-5 |
|---|---|
分子式 |
C26H17Cl2N3O3 |
分子量 |
490.3 g/mol |
IUPAC名 |
7,9-dichloro-2-naphthalen-2-yl-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H17Cl2N3O3/c27-19-12-21-24-14-23(17-9-8-15-4-1-2-5-16(15)10-17)29-30(24)26(34-25(21)22(28)13-19)18-6-3-7-20(11-18)31(32)33/h1-13,24,26H,14H2 |
InChIキー |
DAOURFKLZJKTNB-UHFFFAOYSA-N |
正規SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC(=CC=C6)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-bromophenyl)-7-phenyl-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11978418.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide](/img/structure/B11978425.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11978433.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11978439.png)
![3-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11978443.png)



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11978470.png)
![2-methylpropyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978479.png)
![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11978484.png)
![(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978485.png)
![6,7-diphenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11978486.png)
![2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11978491.png)
